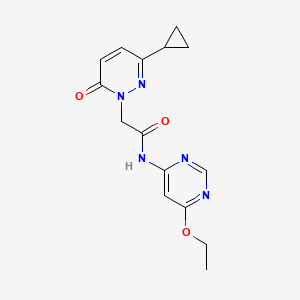

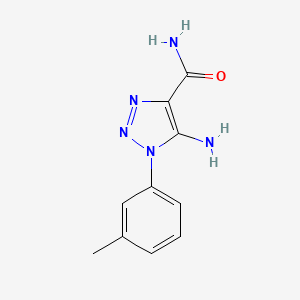

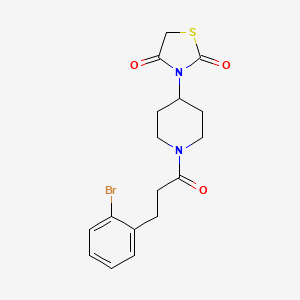

![molecular formula C14H20N2O4S B2501233 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 921903-30-2](/img/structure/B2501233.png)

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biochemical applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase . The synthesis involves the creation of compounds with varying substituents, leading to different inhibitory capacities. The most potent compounds identified were 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide, with IC50 values in the nanomolar range .

In the second paper, the authors report the synthesis of a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides . The synthesis begins with substituted benzaldehydes to prepare a key intermediate, which is then reacted with 4-hydrazinobenzenesulfonamide. The introduction of different substituents such as fluorine, hydroxy, methoxy, and 3,4,5-trimethoxy groups is a critical step in the synthesis process .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their bioactivity. The structure-activity relationship (SAR) explored in the first paper indicates that the presence of specific substituents on the phenyl ring of the thiazol moiety can significantly affect the inhibitory activity of the compounds . The molecular interactions between these compounds and the kynurenine 3-hydroxylase enzyme are likely influenced by the electronic and steric properties of the substituents.

In the second paper, the molecular structure of the synthesized sulfonamides includes an indeno[1,2-c]pyrazol moiety, which is a fused bicyclic system that may contribute to the compounds' cytotoxic and enzyme inhibitory activities . The presence of various substituents on the phenyl ring can modulate the compounds' properties, such as solubility, potency, and selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamide derivatives are not explicitly detailed in the provided data. However, it can be inferred that the reactions likely involve nucleophilic substitution, condensation, and possibly cyclization steps to construct the thiazol and indeno[1,2-c]pyrazol systems . The introduction of substituents would require selective reactions that preserve the integrity of the sulfonamide group while allowing for the modification of the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The substituents' nature affects properties such as solubility, stability, and reactivity. For instance, the presence of electron-donating groups like methoxy may increase the electron density on the aromatic ring, affecting the interaction with biological targets . The compounds' lipophilicity, which is important for crossing biological membranes, is also influenced by the substituents' characteristics.

The cytotoxic activities of the compounds mentioned in the second paper suggest that the physical and chemical properties of these sulfonamides are conducive to interacting with biological systems, potentially leading to anti-tumor effects . The inhibition of human carbonic anhydrase by some of these compounds further indicates that their physical and chemical properties allow them to interact effectively with the enzyme's active site .

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have developed innovative, eco-friendly synthesis methods for benzoxazepine and malonamide derivatives, crucial for medicinal chemistry. For instance, one-pot multicomponent reactions have facilitated the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives in good to excellent yields, highlighting the efficiency and versatility of these methods in creating structurally complex molecules at ambient temperature (Shaabani et al., 2010). Additionally, the use of aqueous media and heterogeneous catalytic systems has been reported to significantly enhance the eco-friendliness and efficiency of synthesizing these derivatives (Babazadeh et al., 2016).

Biological and Pharmacological Activities

Compounds containing the tetrahydrobenzo[b][1,4]oxazepin motif have been investigated for their potential biological and pharmacological activities. For example, novel classes of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, a therapeutic target for various conditions (Sapegin et al., 2018). This dual functionality underscores the potential of these compounds as enzyme inhibitors and therapeutic agents.

Catalytic Asymmetric Synthesis

The exploration of catalytic asymmetric reactions involving the seven-membered cyclic imine moieties present in dibenzo[b,f][1,4]oxazepines reflects a keen interest in synthesizing chiral compounds with significant biological activity. These methodologies aim to expand the toolbox for creating structurally diverse and pharmacologically relevant molecules (Munck et al., 2018).

Antimicrobial Applications

Certain derivatives, such as those isolated from the roots of Bauhinia saccocalyx, have shown antimycobacterial activities, indicating the potential of these compounds in treating infectious diseases (Kittakoop et al., 2004). This suggests a promising area of research for developing new antimicrobial agents.

Propriétés

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-5-21(18,19)15-10-6-7-11-12(8-10)20-9-14(2,3)13(17)16(11)4/h6-8,15H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTGQPZUTFEXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

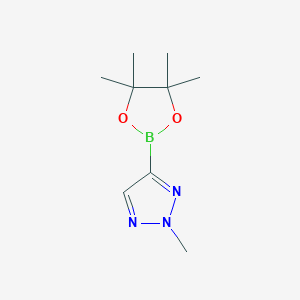

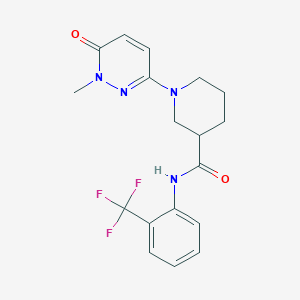

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

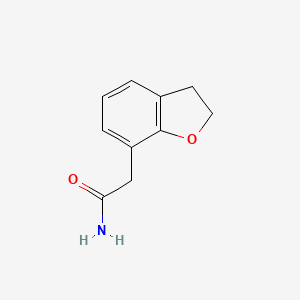

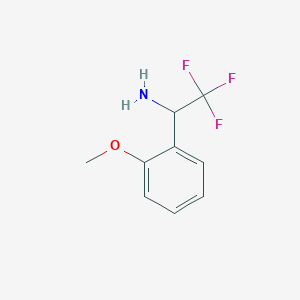

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

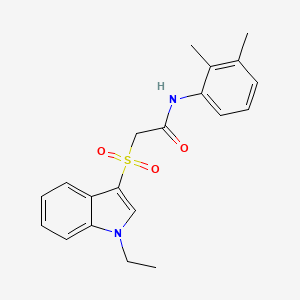

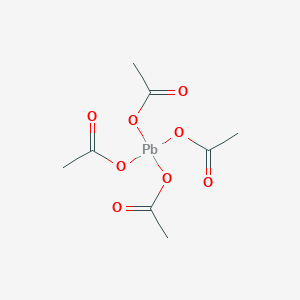

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)